N-Boc-diethanolamine

Catalog No.
S544976
CAS No.
103898-11-9
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-diethanolamine

CAS Number

103898-11-9

Product Name

N-Boc-diethanolamine

IUPAC Name

tert-butyl N,N-bis(2-hydroxyethyl)carbamate

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3

InChI Key

KMUNFRBJXIEULW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

tert-butyl bis(2-hydroxyethyl)carbamate

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CCO

The exact mass of the compound N-Boc-diethanolamine is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Boc-diethanolamine (tert-butyl bis(2-hydroxyethyl)carbamate) is a highly versatile, trifunctional aliphatic building block characterized by two reactive primary hydroxyl groups and a chemically shielded secondary amine [1]. By masking the nucleophilic amine with an acid-labile tert-butyloxycarbonyl (Boc) group, this compound allows for aggressive, high-yield functionalization of the hydroxyl groups via esterification, etherification, or oxidation without competing side reactions [2]. For industrial and scientific procurement, it serves as a foundational precursor in the synthesis of ionizable cationic lipids for lipid nanoparticles (LNPs), cleavable antibody-drug conjugate (ADC) linkers, and biodegradable poly(ester amine)s, offering superior atom economy and processability compared to unprotected analogs [1].

Substituting N-Boc-diethanolamine with cheaper, unprotected diethanolamine fundamentally compromises synthetic control; the exposed secondary amine aggressively competes with the hydroxyl groups during acylation or alkylation, leading to complex mixtures of N-amides and O-esters that drastically reduce target yields and require labor-intensive chromatographic separation[1]. Alternatively, employing N-benzyl-diethanolamine introduces severe downstream processing limitations. The benzyl group typically requires harsh catalytic hydrogenolysis (H2, Pd/C) for removal, a condition that inadvertently reduces critical double bonds in unsaturated lipid tails (e.g., linoleyl groups) or destroys reducible payloads in ADC linkers[2]. The Boc group’s orthogonal, mild acidic cleavage is therefore non-negotiable for preserving sensitive structural motifs during complex molecule assembly [1].

Chemoselective O-Acylation for High-Yield Lipid Synthesis

In the synthesis of diester-based ionizable lipids, N-Boc-diethanolamine enables selective O-acylation using standard coupling reagents (e.g., EDC/DMAP), achieving O,O-diester yields exceeding 80% [1]. In contrast, utilizing unprotected diethanolamine under identical conditions results in aggressive N-acylation, reducing the target O,O-diester yield to below 20% and generating complex, difficult-to-purify amide-ester mixtures [1].

Evidence DimensionTarget O,O-diester yield during lipid synthesis
Target Compound Data>80% yield
Comparator Or BaselineUnprotected diethanolamine (<20% yield due to N-acylation)
Quantified Difference>4-fold increase in target yield
ConditionsEDC/DMAP coupling with long-chain aliphatic acids at room temperature

Procuring the Boc-protected form eliminates the need for complex downstream chromatography and prevents the loss of expensive lipid tail precursors.

Orthogonal Deprotection for Unsaturated Lipid Retention

N-Boc-diethanolamine features an acid-labile protecting group that can be quantitatively cleaved using mild acids like TFA or HCl at room temperature, entirely preserving sensitive unsaturated aliphatic chains [1]. Conversely, the N-benzyl-diethanolamine analog requires catalytic hydrogenolysis (H2, Pd/C) for deprotection, which inadvertently reduces >99% of critical double bonds, destroying the fusogenic architecture required for effective mRNA delivery vehicles [1].

Evidence DimensionRetention of aliphatic double bonds during deprotection
Target Compound Data~100% retention (TFA/DCM cleavage)
Comparator Or BaselineN-benzyl-diethanolamine (<1% retention due to H2/Pd-C reduction)
Quantified DifferenceComplete preservation vs. total loss of unsaturation
ConditionsStandard deprotection workflows for LNP lipid synthesis

This orthogonal cleavage profile is mandatory for synthesizing functionalized unsaturated lipids where catalytic hydrogenation would ruin the target molecule's efficacy.

Prevention of Gelation in Poly(ester amine) Synthesis

During high-temperature polytransesterification (e.g., 130 °C with Ti(OC4H9)4 catalyst), N-Boc-diethanolamine strictly functions as a diol, allowing the synthesis of linear poly(ester amine) macroinitiators with controlled molecular weights [1]. Using unprotected diethanolamine as a baseline leads to uncontrolled nucleophilic attack by the secondary amine, resulting in hyperbranching and premature gelation of the polymer matrix, rendering the batch completely unusable for precision biomedical applications [1].

Evidence DimensionPolymer architecture and processability
Target Compound DataControlled linear polymerization (soluble macroinitiators)
Comparator Or BaselineUnprotected diethanolamine (insoluble cross-linked gels)
Quantified DifferenceTransition from 100% processable linear chains to 0% processable gel networks
ConditionsBulk polytransesterification at 130 °C

For polymer chemists, the Boc-protected monomer is essential to maintain batch-to-batch reproducibility and prevent catastrophic reactor gelation during step-growth polymerization.

Synthesis of Ionizable Cationic Lipids for LNPs

Leveraging its chemoselective O-acylation capabilities, this compound is the premier building block for attaching dual lipid tails, followed by Boc deprotection to yield the protonatable tertiary/secondary amine cores critical for endosomal escape in mRNA delivery systems [1].

Cleavable ADC Linker Construction

Utilized as a bifunctional spacer where the protected amine survives early-stage peptide coupling and esterification, allowing for late-stage, mild acidic deprotection and subsequent conjugation to cytotoxic payloads or targeting ligands without damaging reducible functional groups [1].

Biodegradable Poly(ester amine)s and Dendrimers

Acts as a strictly difunctional monomer in step-growth polymerizations, preventing premature cross-linking and enabling the synthesis of highly uniform, linear cationic polymers for gene delivery and tissue engineering [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

205.13140809 Da

Monoisotopic Mass

205.13140809 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Boc-diethanolamine

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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